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molecular formula C7H3ClN2O2 B1592093 2-Chloro-3-nitrobenzonitrile CAS No. 34662-24-3

2-Chloro-3-nitrobenzonitrile

Cat. No. B1592093
M. Wt: 182.56 g/mol
InChI Key: AGZYMTWFJLEBIJ-UHFFFAOYSA-N
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Patent
US06602863B1

Procedure details

A solution of 2-chloro-3-nitrobenzamide (1.02 g, 4.9 mmol) in P2O5/(TMS)2O/1,2-dichloroethane (30 mL) was heated at 85° C. for 18 hours. After it was cooled to 25° C., the solution was filtered through a plug of silica gel (60 mL), eluting with 5% methanol/CHCl3 (400 mL). The combined washes were concentrated under reduced pressure to give 2-chloro-3-nitrobenzonitrile as an off-white solid (0.66 g, 74%).
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
P2O5 (TMS)2O 1,2-dichloroethane
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=O>O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.O([Si](C)(C)C)[Si](C)(C)C.ClCCCl>[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]#[N:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C=CC=C1[N+](=O)[O-]
Name
P2O5 (TMS)2O 1,2-dichloroethane
Quantity
30 mL
Type
solvent
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3.O([Si](C)(C)C)[Si](C)(C)C.ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution was filtered through a plug of silica gel (60 mL)
WASH
Type
WASH
Details
eluting with 5% methanol/CHCl3 (400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined washes were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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